molecular formula C18H33N3O B4578733 N'-[3-(dimethylamino)propyl]-N'-[(2-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine

N'-[3-(dimethylamino)propyl]-N'-[(2-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine

Cat. No.: B4578733
M. Wt: 307.5 g/mol
InChI Key: ZJBWXZYKNHTHPM-UHFFFAOYSA-N
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Description

N’-[3-(dimethylamino)propyl]-N’-[(2-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine is an organic compound with a complex structure. It is characterized by the presence of dimethylamino groups and a methoxyphenyl group, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(dimethylamino)propyl]-N’-[(2-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with 2-methoxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(dimethylamino)propyl]-N’-[(2-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, electrophiles, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N’-[3-(dimethylamino)propyl]-N’-[(2-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N’-[3-(dimethylamino)propyl]-N’-[(2-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1,3-propanediamine
  • 2-methoxybenzyl chloride
  • N,N-dimethylaminopropylamine

Uniqueness

N’-[3-(dimethylamino)propyl]-N’-[(2-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine is unique due to the presence of both dimethylamino and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N'-[(2-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O/c1-19(2)12-8-14-21(15-9-13-20(3)4)16-17-10-6-7-11-18(17)22-5/h6-7,10-11H,8-9,12-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBWXZYKNHTHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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